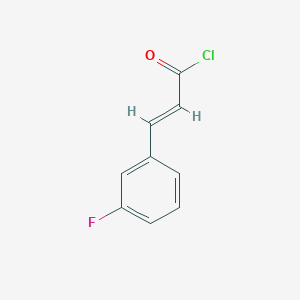

3-氯-2-氟肉桂酸

描述

3-Chloro-2-fluorocinnamic acid, also known as 3-chloro-2-fluoro-4-phenoxybenzoic acid, is a type of aromatic carboxylic acid with a wide range of applications in the fields of science and medicine. It is a colorless crystalline solid that is slightly soluble in polar solvents and is used in many synthetic processes. It has been used in the synthesis of a number of important compounds, such as pharmaceuticals and pesticides, and has also been studied for its potential applications in medicine.

科学研究应用

生物降解和环境应用

对含氟取代肉桂酸的生物降解,包括4-氟肉桂酸,已经得到广泛研究,突显了这些化合物的潜在环境应用。已经证明,孤立的细菌菌株,如红球菌属(Rhodococcus sp.),能够有效降解4-氟肉桂酸,将其用作唯一的碳源,这表明了生物修复应用的潜力(Ma Yu, 2013;C. Amorim et al., 2013)。这种能力表明了一种处理含氟取代肉桂酸的环境管理途径,包括从受污染的场地或废水中去除这些化合物。

生物化学合成和工业应用

含氟化合物的合成,包括氟肉桂酸酯,展示了这些化学品的工业和生物化学应用。例如,用于不对称二氢化和氨基羟化的甲基4-氟肉桂酸酯的合成,突显了含氟取代肉桂酸在有机合成和手性药用材料生产中的作用(C. Si, 2004)。这凸显了这些化合物在制药制造业和更广泛的化学工业中的重要性。

药物开发和保健品应用潜力

与3-氯-2-氟肉桂酸结构相关的化合物的研究也暗示了在药物开发和作为保健品中的潜在应用。例如,对三甲氧基肉桂酸酯对胆碱酯酶的抑制活性的研究表明在治疗阿尔茨海默病等疾病中的应用(J. Kos et al., 2021)。虽然这项研究并不直接涉及3-氯-2-氟肉桂酸,但它说明了功能化肉桂酸在治疗背景中的潜在利用途径。

安全和危害

“3-Chloro-2-fluorocinnamic acid” has been classified as having acute toxicity (dermal, inhalation, and oral) according to regulation (EC) No 1272/2008 [CLP] and amendments . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of a fire, there is no restriction on the type of extinguisher which may be used .

作用机制

Target of Action

The primary targets of 3-Chloro-2-fluorocinnamic acid are currently unknown

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 3-Chloro-2-fluorocinnamic acid . For instance, its storage temperature is recommended to be 2-8°C .

生化分析

Biochemical Properties

3-Chloro-2-fluorocinnamic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of fatty acids. The compound can act as an inhibitor or activator of these enzymes, depending on the context of the reaction. For instance, it may inhibit the activity of certain dehydrogenases, thereby affecting the overall metabolic flux within the cell .

Cellular Effects

The effects of 3-Chloro-2-fluorocinnamic acid on various cell types and cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, 3-Chloro-2-fluorocinnamic acid has been shown to alter the expression of genes involved in oxidative stress responses and inflammatory pathways. This modulation can lead to changes in cell proliferation, apoptosis, and differentiation .

Molecular Mechanism

At the molecular level, 3-Chloro-2-fluorocinnamic acid exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. Additionally, the compound may interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. These interactions result in changes in the expression of target genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-fluorocinnamic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-fluorocinnamic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained inhibition of metabolic pathways .

Dosage Effects in Animal Models

The effects of 3-Chloro-2-fluorocinnamic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on metabolic pathways. At higher doses, it can induce toxic or adverse effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular function .

Metabolic Pathways

3-Chloro-2-fluorocinnamic acid is involved in several metabolic pathways, including those related to fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase and fatty acid synthase, influencing the synthesis and degradation of fatty acids. The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 3-Chloro-2-fluorocinnamic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects. The distribution of 3-Chloro-2-fluorocinnamic acid within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

The subcellular localization of 3-Chloro-2-fluorocinnamic acid is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The localization of 3-Chloro-2-fluorocinnamic acid within the cell determines its interactions with biomolecules and its overall impact on cellular processes .

属性

IUPAC Name |

(E)-3-(3-chloro-2-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJNDJHBNODEMSG-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420753 | |

| Record name | 3-Chloro-2-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261762-62-3 | |

| Record name | 3-Chloro-2-fluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261762-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

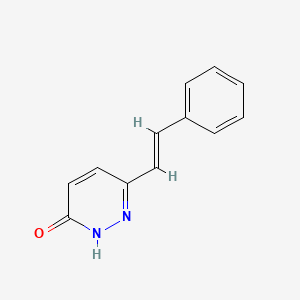

![(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid](/img/structure/B1310110.png)

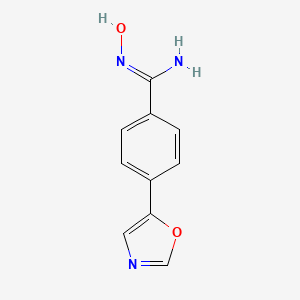

![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)